
20(R)-Ginsenoside Rh2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20(R)-Ginsenoside Rh2 is a bioactive compound derived from ginseng, a plant widely used in traditional medicine. This compound belongs to the dammarane-type triterpenoid saponins, which are known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 20(R)-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside Rb1 or Rg3. The process includes enzymatic or acid hydrolysis to remove sugar moieties, resulting in the formation of this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from ginseng roots, followed by purification processes such as chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The production process is optimized to maximize yield while maintaining the bioactivity of the compound .
化学反応の分析
Types of Reactions: 20(R)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered bioactivities. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
20(R)-Ginsenoside Rh2 has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: It is used to study cellular mechanisms and pathways due to its bioactivity.
Medicine: It has shown promise in cancer therapy, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth. It also exhibits anti-inflammatory and immunomodulatory effects.
Industry: It is used in the development of health supplements and functional foods aimed at enhancing immune function and overall health
作用機序
The mechanism of action of 20(R)-Ginsenoside Rh2 involves multiple molecular targets and pathways:
Apoptosis Induction: It activates caspases and promotes the release of cytochrome c, leading to programmed cell death in cancer cells.
Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Immunomodulation: It enhances the activity of natural killer cells and T lymphocytes, boosting the immune response
類似化合物との比較
Ginsenoside Rg3: Another ginsenoside with similar anti-cancer properties but different molecular targets.
Ginsenoside Rb1: Known for its neuroprotective effects, it differs in its sugar moiety composition.
Ginsenoside Rh1: Exhibits anti-inflammatory and antioxidant activities but with a different mechanism of action
Uniqueness: 20(R)-Ginsenoside Rh2 is unique due to its specific configuration and potent bioactivities. Its ability to induce apoptosis in cancer cells and modulate the immune system sets it apart from other ginsenosides. Additionally, its relatively simple structure compared to other ginsenosides makes it an attractive candidate for further research and therapeutic development .
特性
IUPAC Name |
2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78214-33-2 |
Source


|
| Record name | (20R)-Ginsenoside Rh2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
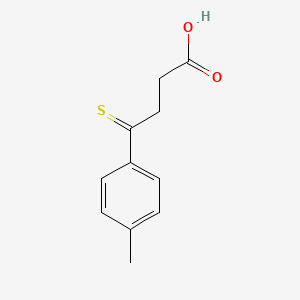
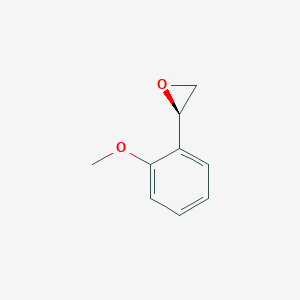
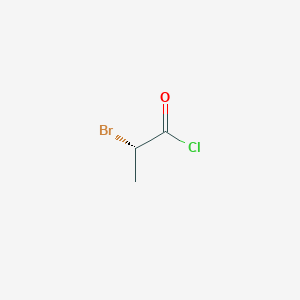
![5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid](/img/structure/B7887645.png)
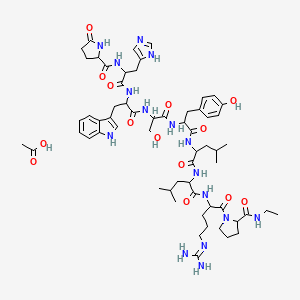
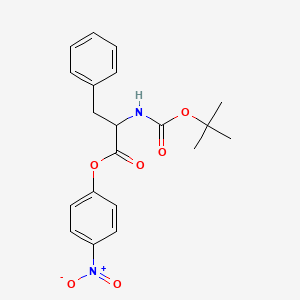
![sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7887680.png)
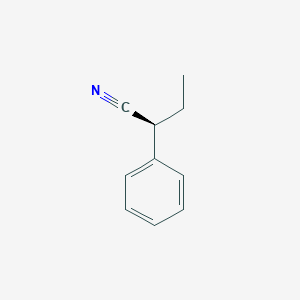
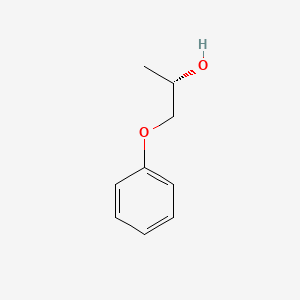
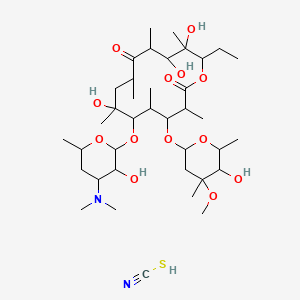
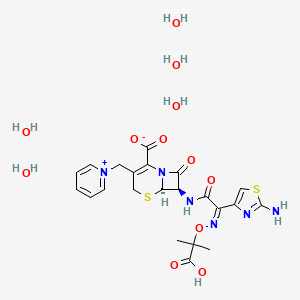
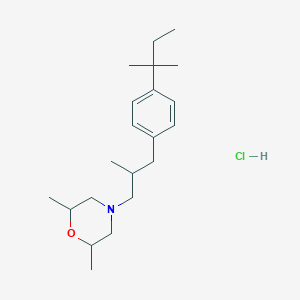
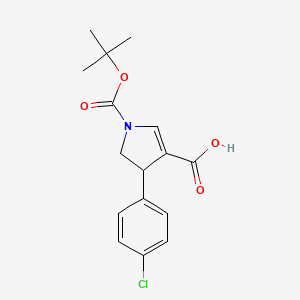
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)
